![molecular formula C20H24N6OS B2776073 1-(4-benzylpiperidin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 1058496-06-2](/img/structure/B2776073.png)

1-(4-benzylpiperidin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds were established based on spectral data, elemental analyses, and alternative synthetic routes.

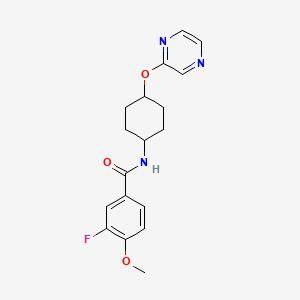

Molecular Structure Analysis

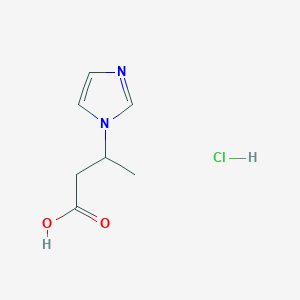

The molecular structure of 1-(4-benzylpiperidin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone consists of a triazolopyrimidine ring system with a benzylpiperidine moiety and an ethylthio group. The compound’s functional groups include a ketone (C=O) and a thioether (S) group .

Physical And Chemical Properties Analysis

Scientific Research Applications

- The compound’s unique structure suggests potential antiviral activity. Researchers are investigating its ability to inhibit viral replication or entry into host cells. Preliminary studies have shown promise against certain viruses, but further research is needed .

- Given its benzylpiperidine moiety, this compound may interact with neurotransmitter receptors. Scientists are exploring its effects on central nervous system (CNS) disorders such as depression, anxiety, and neurodegenerative diseases. Preclinical studies have demonstrated neuroprotective properties .

- The triazolopyrimidine scaffold could serve as a valuable starting point for designing enzyme inhibitors. Researchers are investigating its potential to block specific enzymes involved in disease pathways, such as kinases or proteases .

- Medicinal chemists are intrigued by the compound’s thioether linkage. They explore modifications to enhance its pharmacokinetics, bioavailability, and target specificity. Rational drug design efforts aim to optimize its therapeutic properties .

- The benzylpiperidine core may interact with cancer-related proteins. Scientists are studying its effects on cell proliferation, apoptosis, and metastasis. Early data suggest potential as an anticancer agent, particularly in specific tumor types .

- The triazolopyrimidine ring system could influence metabolic pathways. Researchers investigate its impact on glucose homeostasis, insulin sensitivity, and diabetes-related complications. Animal models have shown interesting results .

- Beyond biological applications, this compound’s electronic properties are of interest. Researchers explore its use in organic semiconductors, light-emitting diodes (LEDs), or photovoltaic devices. Its π-conjugated system may contribute to efficient charge transport .

- Detailed pharmacokinetic and ADME (absorption, distribution, metabolism, excretion, and toxicity) studies are essential. Researchers assess its stability, solubility, and potential toxicity profiles. These data guide further development .

Antiviral Research

Neuropharmacology and CNS Disorders

Chemical Biology and Enzyme Inhibition

Medicinal Chemistry and Drug Design

Cancer Research

Metabolic Disorders and Glucose Regulation

Materials Science and Organic Electronics

Pharmacokinetics and ADMET Studies

properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6OS/c1-2-26-19-18(23-24-26)20(22-14-21-19)28-13-17(27)25-10-8-16(9-11-25)12-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNPIKAHNHHSDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-benzylpiperidin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2775993.png)

![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2775994.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2775999.png)

![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2776005.png)

![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide](/img/structure/B2776009.png)

![3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2776010.png)

![8-(3-chloro-4-methoxyphenyl)-3-cinnamyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776012.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776013.png)